

Technical Application Note: Regioselective Synthesis of 2-Nitropyrene

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Compound of Interest

Compound Name: 2-Nitropyrene

CAS No.: 789-07-1

Cat. No.: B1207036

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Executive Summary & Strategic Rationale

The Challenge: **2-Nitropyrene** (2-NP) is a critical reference standard for mutagenicity studies and environmental analysis of particulate matter. However, it is synthetically elusive. Direct electrophilic nitration of pyrene is governed by the highest occupied molecular orbital (HOMO) coefficients at positions 1, 3, 6, and 8, resulting almost exclusively in 1-nitropyrene (>90% yield) and dinitro- isomers. The 2-position is located at a nodal plane in the HOMO, making it inaccessible via standard electrophilic aromatic substitution (EAS).

The Solution: This protocol details the "Tetrahydro-Intermediate Strategy" (modified Bolton method). By partially hydrogenating pyrene to 4,5,9,10-tetrahydropyrene, we alter the electronic character of the ring system. The resulting alkyl bridges (ethylene moieties) act as electron-donating groups, directing the subsequent nitration to the position para to the bridge—which corresponds to the 2-position of the parent pyrene. A final oxidative dehydrogenation restores the aromatic system.

Safety Architecture & Hazard Control

CRITICAL WARNING: Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are potent mutagens and suspected human carcinogens.

Hazard Class	Control Measure
Carcinogenicity	All weighing and solid handling must occur in a Class II Biosafety Cabinet or dedicated glovebox.
Inhalation	Use a closed-loop system for solvent evaporation. Do not use an open rotavap without a secondary cold trap and HEPA exhaust filter.
Skin Permeation	Double-gloving (Nitrile/Laminate) is mandatory. Tyvek lab coats are required to prevent particulate accumulation on clothing.
Waste	All consumables (syringes, paper towels) contacting 2-NP must be segregated as Cytotoxic/Genotoxic Waste.

Strategic Workflow

The synthesis relies on a three-stage "Reduce-Nitrate-Oxidize" workflow.



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Figure 1: The "Tetrahydro-Intermediate" synthetic pathway. Note the alteration of the aromatic system in Stage I to enable C2-substitution in Stage II.

Detailed Experimental Protocols

Stage I: Preparation of 4,5,9,10-Tetrahydropyrene

Objective: Saturation of the K-region to alter directing effects.

- Setup: Charge a Parr hydrogenation vessel with Pyrene (10.0 g, 49.4 mmol) and 10% Pd/C catalyst (1.0 g).
- Solvent: Add Ethanol (150 mL) and Ethyl Acetate (50 mL). The co-solvent system ensures solubility.
- Reaction: Pressurize to 40 psi H₂ and shake/stir at room temperature for 4–6 hours.
 - Process Check: Monitor via TLC (Hexane). Pyrene () converts to Tetrahydropyrene (), blue fluorescence under UV).
- Workup: Filter through a Celite pad to remove Pd/C. Rinse with warm ethyl acetate.
- Purification: Concentrate the filtrate. Recrystallize from Ethanol.
 - Expected Yield: 9.5 g (94%). White needles.

Stage II: Regioselective Nitration

Objective: Installation of the nitro group at the pseudo-para position.

- Reagent Prep: In a fume hood, prepare a solution of Acetyl Nitrate in situ.
 - Cool Acetic Anhydride (50 mL) to 0°C.
 - Add Fuming Nitric Acid (3.5 mL, 1.5 eq) dropwise. Caution: Exothermic. Maintain T < 5°C.
- Addition: Dissolve 4,5,9,10-tetrahydropyrene (5.0 g) in Acetic Anhydride (50 mL). Add the acetyl nitrate solution dropwise over 30 minutes at 0°C.
- Incubation: Allow to stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
 - Mechanism: The alkyl bridges direct the nitronium ion () to the position meta to the bridge attachment (which corresponds to the C2 of the original pyrene).

- Quench: Pour the mixture onto 500g of crushed ice/water. A yellow precipitate will form.[1]
- Isolation: Filter the yellow solid. Wash copiously with water to remove acid.
- Purification: Recrystallize from glacial acetic acid or ethanol.
 - Target: 2-Nitro-4,5,9,10-tetrahydropyrene.
 - Expected Yield: ~3.5 g (60%).

Stage III: Oxidative Aromatization

Objective: Restoration of the pyrene aromatic system.

- Setup: Dissolve 2-Nitro-4,5,9,10-tetrahydropyrene (2.0 g) in dry Benzene or Toluene (40 mL).
- Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (4.0 g, 2.2 eq).
 - Note: DDQ is preferred over Chloranil for its higher oxidation potential, ensuring complete aromatization.
- Reaction: Reflux under Nitrogen for 2–3 hours. The solution will turn deep red/brown, and hydroquinone precipitates may form.
- Workup: Cool to room temperature. Filter off the spent DDQ-hydroquinone byproduct.
- Wash: Wash the filtrate with 10% NaOH (2 x 50 mL) to remove residual hydroquinone, then water and brine.
- Final Purification: Flash chromatography (Silica gel, 10% CH₂Cl₂ in Hexane) followed by recrystallization from Benzene/Hexane.
 - Product: **2-Nitropyrene** (Golden-yellow needles).

Analytical Validation Parameters

To validate the synthesis, you must distinguish the 2-isomer from the 1-isomer.

Parameter	1-Nitropyrene (Impurity)	2-Nitropyrene (Target)
Symmetry (Point Group)	(Low symmetry)	(High symmetry)
H NMR (Aromatic Region)	Complex multiplet pattern due to lack of symmetry.	Simplified pattern due to symmetry axis.
Key NMR Shift (d6-DMSO)	H1 is substituted. H2 appears as a doublet.[2]	Singlet at ~8.9 ppm (H1, H3 equivalent).
HPLC Retention	Elutes earlier (typically) on C18.	Elutes later (more hydrophobic/planar).
Melting Point	150–153 °C	196–199 °C

NMR Interpretation Guide: In **2-Nitropyrene**, the protons at positions 1 and 3 are chemically equivalent and appear as a distinct singlet downfield (due to the deshielding of the nitro group). If you see a doublet in the downfield region, your sample is contaminated with 1-Nitropyrene.

References

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